Isodityrosine

Vue d'ensemble

Description

Isodityrosine is a new cross-linking amino acid from plant cell-wall glycoprotein.

Applications De Recherche Scientifique

Synthesis of Isodityrosine

The synthesis of this compound typically involves the coupling of tyrosine derivatives through various chemical reactions. Recent advancements have highlighted several effective synthetic routes:

- Palladium-Catalyzed Reactions : A notable method involves palladium-catalyzed monoarylation of β-methyl C(sp³)–H of alanine derivatives, leading to the generation of this compound derivatives. This method allows for the introduction of diverse functional groups, enhancing the structural variety of synthesized compounds .

- Copper-Catalyzed Coupling : Another approach utilizes a CuI/N,N-dimethylglycine-catalyzed coupling reaction with DOPA derivatives, facilitating the formation of diaryl ethers and this compound derivatives. This method is particularly advantageous for drug development due to its efficiency and compatibility with various substrates .

Biological Significance

This compound plays a crucial role in biological systems, particularly in plant cell walls:

- Cross-Linking Agent : It is identified as an inter-polypeptide cross-linking amino acid within plant cell-wall glycoproteins. This cross-linking contributes to the structural integrity and insolubility of plant cell walls, making this compound essential for maintaining plant rigidity and protection against pathogens .

- Photoprotective Functions : Research on algae such as Chlamydomonas nivalis indicates that this compound may be involved in photoprotective mechanisms, helping organisms adapt to extreme environmental conditions by stabilizing proteins and cellular structures under stress .

Applications in Drug Development

The unique properties of this compound derivatives make them promising candidates in pharmaceutical research:

- Antibiotic Synthesis : this compound has been incorporated into the synthesis of antibiotics like vancomycin. Its structural features enhance the efficacy of these compounds against resistant bacterial strains .

- Biologically Active Compounds : The ability to modify this compound derivatives allows researchers to explore their potential as biologically active agents. Studies are ongoing to assess their impact on physicochemical properties and biological activities, which could lead to new therapeutic applications .

Material Science Applications

This compound's cross-linking ability extends its utility beyond biological systems:

- Biomaterials Development : The incorporation of this compound into biomaterials can improve mechanical properties and stability. Its use in hydrogels and other polymeric materials is being investigated for applications in tissue engineering and regenerative medicine.

- Nanocomposite Materials : Research has shown that this compound can enhance the performance of nanocomposite materials by providing additional cross-linking points, improving their mechanical strength and thermal stability.

Case Studies

Several studies illustrate the applications and significance of this compound:

Propriétés

Numéro CAS |

83118-65-4 |

|---|---|

Formule moléculaire |

C18H20N2O6 |

Poids moléculaire |

360.4 g/mol |

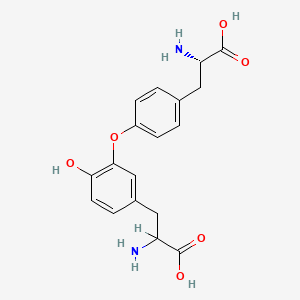

Nom IUPAC |

(2S)-2-amino-3-[4-[5-(2-amino-2-carboxyethyl)-2-hydroxyphenoxy]phenyl]propanoic acid |

InChI |

InChI=1S/C18H20N2O6/c19-13(17(22)23)7-10-1-4-12(5-2-10)26-16-9-11(3-6-15(16)21)8-14(20)18(24)25/h1-6,9,13-14,21H,7-8,19-20H2,(H,22,23)(H,24,25)/t13-,14?/m0/s1 |

Clé InChI |

FWZXNPNHUWFOCM-LSLKUGRBSA-N |

SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)OC2=C(C=CC(=C2)CC(C(=O)O)N)O |

SMILES isomérique |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OC2=C(C=CC(=C2)CC(C(=O)O)N)O |

SMILES canonique |

C1=CC(=CC=C1CC(C(=O)O)N)OC2=C(C=CC(=C2)CC(C(=O)O)N)O |

Apparence |

Solid powder |

Key on ui other cas no. |

882-23-5 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Isodityrosine; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.